3-[(1-Phenylethyl)amino]propan-1-OL
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Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves Mannich base reactions or the reaction of suitable Grignard reagents with corresponding ketones. For example, the stereochemistry of diastereoisomeric mannich bases has been explored through the stereospecific synthesis, indicating the importance of configuration in synthesis outcomes (Angiolini, Bizzarri, & Tramontini, 1969). Another method involves the base-catalyzed Claisen-Schmidt condensation reaction, as demonstrated in the synthesis of chalcone derivatives (Salian et al., 2018).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography and spectroscopic techniques. The structure and absolute configurations of similar compounds have been determined, providing insights into their stereochemistry and preferred conformations (Angiolini & Gottarelli, 1970).
Chemical Reactions and Properties
Chemical reactions involving similar compounds include nucleophilic addition, cycloaddition, and cyclisation reactions. For instance, the reaction of α-bromoacetoarenones with 3-(N,N-dimethylamino)propan-1-ol forms specific ammonium bromides, demonstrating the compounds' reactivity and potential for further chemical transformations (Garcia, Fronczek, & Gandour, 1992).
Physical Properties Analysis
The physical properties of similar compounds, such as solubility, melting point, and crystalline structure, can be determined through various analytical techniques. The crystal structures and Hirshfeld surface studies offer insights into the intermolecular interactions and stabilization mechanisms (Nitek et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are crucial for understanding the compound's behavior in various conditions. Studies on beta-adrenergic blocking agents and their structure-activity relationships provide examples of how chemical properties influence biological activity (Large & Smith, 1982).
Scientific Research Applications
Enzymatic Resolution and Asymmetric Synthesis
The enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives, utilizing Candida antarctica lipase A (CAL-A), demonstrates its importance in the asymmetric synthesis of pharmaceutically relevant compounds such as (S)-dapoxetine. This process highlights the utility of 3-[(1-Phenylethyl)amino]propan-1-OL derivatives in producing enantiomerically pure substances, which are crucial for developing drugs with targeted therapeutic effects (Torre, Gotor‐Fernández, & Gotor, 2006).
Synthesis of Cyclic Polyamines
Research into the synthesis of cyclic polyamines from 3-amino-propan-1-ol as a starting material outlines its role in forming multifunctional polycationic polyamines. These compounds are used in drug and gene delivery, indicating the potential of 3-[(1-Phenylethyl)amino]propan-1-OL in creating delivery systems that can encapsulate and transport therapeutic agents (Cassimjee, Marin, & Berglund, 2012).
Catalysis in Organic Synthesis
The use of related 1,4-amino alcohols derived from (R)-1-phenylethylamine in catalyzing the enantioselective addition of diethylzinc to aldehydes, to obtain chiral secondary alcohols, underscores the catalytic applications of 3-[(1-Phenylethyl)amino]propan-1-OL derivatives. This process is integral for synthesizing chiral compounds with high enantioselectivity, a critical aspect in the pharmaceutical industry for creating drugs with desired efficacy and minimal side effects (Asami et al., 2015).
Anticancer Activity and Kinase Inhibition
The synthesis of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives and their evaluation as Src kinase inhibitors and anticancer agents against human breast carcinoma cells highlight the therapeutic potential of these compounds. The structure-activity relationship studies provide insights into designing more potent kinase inhibitors for cancer therapy (Sharma et al., 2010).
Corrosion Inhibition
The development of tertiary amines from the series of 1,3-di-amino-propan-2-ol, such as 1,3-di-morpholin-4-yl-propan-2-ol (DMP), for inhibiting the corrosion of carbon steel, illustrates the industrial application of 3-[(1-Phenylethyl)amino]propan-1-OL derivatives. These compounds act as anodic inhibitors, forming protective layers on metal surfaces to prevent corrosion, which is crucial for extending the lifespan of metal structures and components (Gao, Liang, & Wang, 2007).
Safety And Hazards
properties
IUPAC Name |
3-(1-phenylethylamino)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-10(12-8-5-9-13)11-6-3-2-4-7-11/h2-4,6-7,10,12-13H,5,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUYEHFIDUKNIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396122 |
Source
|
Record name | 3-[(1-Phenylethyl)amino]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-Phenylethyl)amino]propan-1-OL | |
CAS RN |
128218-35-9 |
Source
|
Record name | 3-[(1-Phenylethyl)amino]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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